molecular formula C7H2Cl2F4S B1410066 1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene CAS No. 1803820-82-7

1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B1410066
CAS No.: 1803820-82-7
M. Wt: 265.05 g/mol
InChI Key: WBGFAEUZHLGLRD-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is an aromatic compound with the molecular formula C7H2Cl2F4S It is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a pre-functionalized benzene ring. One common method is the reaction of 1,5-dichloro-2-fluorobenzene with trifluoromethylthiolating agents under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The chlorine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene

Uniqueness

1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Properties

IUPAC Name

1,5-dichloro-2-fluoro-3-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGFAEUZHLGLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1SC(F)(F)F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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